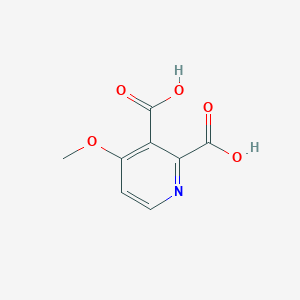

4-Methoxypyridine-2,3-dicarboxylic acid

Description

4-Methoxypyridine-2,3-dicarboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxy group at position 4 and carboxylic acid groups at positions 2 and 2. Its CAS number is listed as 2384186-93-8 in product catalogs .

Properties

Molecular Formula |

C8H7NO5 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

4-methoxypyridine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H7NO5/c1-14-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |

InChI Key |

QWIGDHXRNNEZJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Quinolines

One method involves the oxidation of 8-substituted quinolines to produce pyridine-2,3-dicarboxylic acids. This process can be adapted to synthesize substituted derivatives by varying the substituents on the quinoline ring.

Carbonylation of Halogenated Pyridines

Another approach involves the carbonylation of halogenated pyridines. For example, reacting a 2,3-dichloropyridine with carbon monoxide in the presence of a palladium catalyst can yield pyridine-2,3-dicarboxylic acid esters, which can be further modified to introduce a methoxy group at the 4-position.

Synthesis via Pyridone Intermediates

Chemical Processes and Conditions

The chemical processes involved in synthesizing this compound require specific conditions to ensure efficiency and purity. Here are some key conditions:

| Process | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | Quinoline derivatives, oxidizing agents | High temperature, acidic medium | Pyridine-2,3-dicarboxylic acids |

| Carbonylation | 2,3-Dichloropyridine, CO, Pd catalyst | High pressure, solvent like THF | Pyridine-2,3-dicarboxylic acid esters |

| Pyridone Synthesis | Pyridone intermediates, halogenating agents, methoxide | Refluxing solvents, controlled atmosphere | This compound |

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

4-Methoxypyridine-2,3-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxypyridine-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its action include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Carboxylic Acid Groups

2 and 3). highlights that 4-methoxypyridine-2,6-dicarboxylic acid reacts with thionyl chloride to form a stable dichloride, whereas its 2,3-isomer may exhibit distinct reactivity due to steric and electronic differences.

Substituent Effects: Methoxy vs. Nitro/Methyl Groups

- 4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9): The nitro group at position 4 is strongly electron-withdrawing, increasing acidity of the carboxylic groups compared to the electron-donating methoxy substituent in the target compound. This difference influences metal-ligand interactions in coordination polymers; nitro-substituted analogs may form stronger bonds with hard Lewis acids (e.g., Bi³⁺), as seen in for pyridine-2,3-dicarboxylic acid coordination polymers .

- 5-Methylpyridine-2,3-dicarboxylic acid (CAS 53636-65-0): The methyl group at position 5 reduces polarity, leading to a higher melting point (exact value unspecified) compared to methoxy-substituted derivatives. Methoxy groups typically lower melting points due to reduced symmetry and weaker intermolecular forces .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Hazard Comparison

Biological Activity

4-Methoxypyridine-2,3-dicarboxylic acid (MPDA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 52062-26-7 |

| Molecular Formula | C8H8N2O5 |

| Molecular Weight | 196.16 g/mol |

| Solubility | Soluble in water |

| pKa | 3.0 (carboxylic acids) |

The biological activity of MPDA is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It has been shown to modulate the activity of specific target proteins, leading to various physiological effects. Notably, MPDA exhibits:

- Antioxidant Activity : MPDA can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

- Antimicrobial Properties : Studies indicate that MPDA possesses antimicrobial activity against certain bacterial strains, making it a candidate for further research in antibiotic development .

Antioxidant Activity

Research has demonstrated that MPDA can significantly reduce oxidative stress markers in vitro. In a study assessing its antioxidant capacity using DPPH and ABTS assays, MPDA showed notable scavenging activity, comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

In a model of acute inflammation, MPDA treatment resulted in a marked decrease in edema formation and reduced levels of inflammatory mediators such as TNF-alpha and IL-6. This suggests that MPDA may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Antimicrobial Activity

MPDA has been evaluated for its antimicrobial properties against several pathogens. In vitro assays revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The exact mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant potential of MPDA.

- Methodology : DPPH radical scavenging assay.

- Results : MPDA exhibited an IC50 value of 35 µg/mL, indicating strong antioxidant activity compared to the control (ascorbic acid with an IC50 of 25 µg/mL).

- : MPDA could be utilized in formulations aimed at reducing oxidative stress-related damage.

-

Case Study on Anti-inflammatory Effects :

- Objective : Investigate the anti-inflammatory effects of MPDA in a murine model.

- Methodology : Induction of paw edema followed by treatment with varying doses of MPDA.

- Results : A significant reduction in paw volume was observed at doses of 20 mg/kg and above.

- : Suggests potential therapeutic applications for treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.